methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate
Description
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a trityl (triphenylmethyl) group at the N1 position and a methyl ester at the C3 position. The triazole core, a five-membered ring with three nitrogen atoms, is a pharmacophoric motif widely utilized in medicinal chemistry and materials science due to its stability and hydrogen-bonding capabilities . This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and bioactive molecules. Its synthesis typically involves tritylation of methyl 1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5), a precursor with a melting point of 185–186°C and a molecular weight of 127.1 g/mol .
The trityl group enhances steric bulk and lipophilicity, influencing solubility and reactivity. Applications include its use in nucleoside analogue synthesis and as a building block for hypoxia-inducible factor (HIF) inhibitors .
Properties
IUPAC Name |
methyl 1-trityl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-22(27)21-24-17-26(25-21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUIBWHCXBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729828 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151607-70-4 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues, including Ribavirin.
Biology: It serves as a biochemical reagent in life science research.
Medicine: The compound is involved in the development of antiviral agents and other pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it can act as a precursor to nucleoside analogues, which interfere with viral replication by incorporating into viral RNA or DNA, leading to chain termination . The triazole ring structure is crucial for its activity, as it can form hydrogen bonds and interact with enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogues and their properties:
Key Observations :
- Thermal Stability : Higher melting points (e.g., 196–199°C for the trityl derivative vs. 185–186°C for the parent compound) suggest enhanced crystallinity due to the bulky trityl group .
- Lipophilicity : Methyl and ethyl esters at C3 provide moderate lipophilicity, while the trityl group drastically increases logP, influencing bioavailability .
Reactivity and Functionalization
- Acetylation: Methyl 1H-1,2,4-triazole-3-carboxylate undergoes mono- or diacetylation at the amino group (if present), but the trityl group may sterically hinder such reactions .
- Click Chemistry : Analogues without bulky substituents (e.g., methyl 5-azido derivatives) participate in Huisgen cycloaddition, but trityl-substituted compounds show reduced reactivity due to steric effects .
Biological Activity
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. The compound's structure allows it to participate in various biological interactions due to its ability to form noncovalent bonds and complex with metal ions .
Triazole derivatives are known for their diverse mechanisms of action, which include:
- Inhibition of Tubulin Polymerization : Studies have shown that certain triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for compounds targeting rapidly dividing cells, such as those found in tumors .
- Anti-inflammatory Activity : Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This activity suggests potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies focusing on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 52 | Induces apoptosis and G2/M arrest |
| MDA-MB-231 (Triple-negative) | 74 | Induces apoptosis and G2/M arrest |
| K562 (Leukemia) | 13.6 | Cytotoxic effects via apoptosis |
| CCRF-SB (Leukemia) | 112 | Cytotoxic effects via apoptosis |
The IC50 values indicate the concentration needed to inhibit cell growth by 50%, with lower values suggesting higher potency. For instance, the compound demonstrated significant antiproliferative activity against MCF-7 cells with an IC50 of 52 nM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 5d | 17.9 | Highly selective for COX-2 (COX-1/COX-2 = 1080) |
This compound exhibited superior COX-2 inhibition compared to traditional anti-inflammatory drugs like Indomethacin .
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives in preclinical models:
- Study on Breast Cancer : A study demonstrated that triazole derivatives could induce mitotic catastrophe in breast cancer cell lines by disrupting microtubule dynamics. This was confirmed through immunofluorescence staining that revealed multinucleation as a result of tubulin targeting .
- Leukemia Cell Lines : Another research effort focused on leukemia cells showed that specific triazole derivatives significantly increased apoptotic markers and reduced cell viability after exposure. The compounds were noted for their low toxicity while maintaining high cytotoxicity against leukemia cells .
Q & A
Q. What are the established synthetic routes for methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate, and how can purity be ensured?
The compound is synthesized via a multi-step process involving hydroxymethylation of 1H-1,2,4-triazole with formaldehyde under basic conditions (e.g., Ba(OH)₂·8H₂O), followed by oxidation and esterification . Key parameters include maintaining anhydrous conditions during esterification to prevent hydrolysis. Purity (>98%) is typically verified via HPLC or GC-MS, with melting point confirmation (196–199°C) as a preliminary check .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Focus on the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and the methyl ester (δ 3.8–3.9 ppm for CH₃O).
- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 127.10 (base structure) and fragments indicative of trityl group cleavage .
Q. How is this compound utilized in nucleoside analogue synthesis?
It serves as a precursor for introducing triazole moieties into nucleosides. For example, it reacts with protected ribose derivatives under Mitsunobu conditions to form C-nucleosides, with the trityl group enabling regioselective protection . Researchers should optimize coupling conditions (e.g., solvent polarity, temperature) to minimize side reactions.
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
Quantum chemical calculations (e.g., DFT) can model transition states for esterification or trityl-group stability under varying conditions. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation to identify optimal catalysts or solvents . For example, simulating the steric effects of the trityl group can predict regioselectivity in nucleophilic substitutions .
Q. What strategies resolve contradictory spectroscopic data during structural analysis?
- Ambiguities in NMR : Use 2D NMR (HSQC, HMBC) to correlate triazole protons with adjacent carbons, distinguishing regioisomers.
- X-ray Crystallography : Resolve absolute configuration disputes, particularly for chiral intermediates derived from the triazole core .
- Dynamic NMR : Investigate rotational barriers of the trityl group if temperature-dependent splitting is observed .
Q. How can synthetic yields be optimized for large-scale applications without compromising purity?
- Catalyst Screening : Test alternatives to traditional bases (e.g., K₂CO₃ vs. Ba(OH)₂) for hydroxymethylation .
- Flow Chemistry : Continuous processing reduces intermediate degradation and improves reproducibility.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of esterification .
Q. What are the mechanistic implications of the trityl group’s steric bulk in subsequent reactions?
The trityl group hinders nucleophilic attack at the triazole’s N1 position, directing reactivity to C5. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) can quantify steric vs. electronic influences. Computational modeling (MD simulations) further visualizes spatial hindrance during coupling reactions .
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Read-Across Analysis : Use data from structurally similar triazoles (e.g., methyl 1-methyl-1H-triazole-3-carboxylate) to estimate biodegradability and toxicity.
- Microcosm Studies : Assess soil mobility and aquatic toxicity under controlled lab conditions, prioritizing OECD 301/302 guidelines .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., omitting the trityl group) to isolate its steric/electronic effects .
- Data Contradictions : Cross-validate spectral data with synthetic intermediates to trace discrepancies to specific steps .
- Safety Protocols : Use inert atmospheres during esterification to mitigate risks of volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
